BMS-764459

Description

Properties

CAS No. |

1188407-45-5 |

|---|---|

Molecular Formula |

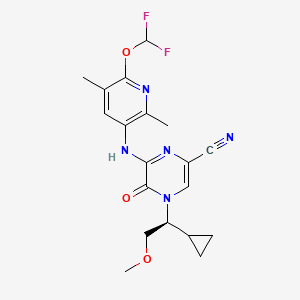

C19H21F2N5O3 |

Molecular Weight |

405.4058 |

IUPAC Name |

4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile |

InChI |

InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1 |

InChI Key |

PJMUNXORSUNUCV-OAHLLOKOSA-N |

SMILES |

CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-764459 |

Origin of Product |

United States |

Preparation Methods

The synthesis of BMS-764459 involves several steps, starting with the preparation of the pyrazinone core. The synthetic route includes the reaction of 1-cyclopropyl-2-methoxyethylamine with 6-(difluoromethoxy)-2,5-dimethylpyridine-3-amine, followed by cyclization and functional group modifications to yield the final product . Industrial production methods typically involve optimizing these steps for higher yield and purity.

Chemical Reactions Analysis

Key Reaction Steps:

- Pyrazinone Core Formation : A condensation reaction between a nitrile precursor and an amine-substituted pyridine derivative forms the pyrazinone scaffold .

- Stereoselective Alkylation : Introduction of the (S)-1-cyclopropyl-2-methoxyethyl group via asymmetric catalysis ensures the desired stereochemistry .

- Difluoromethoxy Substitution : Electrophilic substitution at the pyridine ring introduces the difluoromethoxy group, critical for receptor binding .

Design of Experiments (DoE)

A face-centered central composite design (CCF) was employed to optimize reaction variables such as temperature, residence time, and reagent equivalents. For example:

This approach achieved a 93% yield of the target intermediate while minimizing disubstituted byproduct formation .

Bayesian Optimization

Bristol Myers Squibb chemists utilized machine learning (Bayesian optimization) to navigate >180,000 potential reaction configurations. The algorithm identified optimal conditions in four experimental rounds, reducing screening efforts by 85% compared to traditional methods .

Metabolic Stability Enhancements

Earlier leads (e.g., compound 8 ) suffered from reactive metabolite formation due to susceptible substituents. This compound’s design incorporated:

- Cyclopropyl Group : Stabilizes the methoxyethyl chain against oxidative metabolism .

- Difluoromethoxy Substitution : Reduces electron density at the pyridine ring, minimizing unwanted electrophilic reactions .

These modifications eliminated glutathione adduct formation in preclinical studies .

Biochemical Efficacy

While not a reaction parameter, this compound’s biochemical profile underscores its optimized design:

- CRF<sub>1</sub> Binding : IC<sub>50</sub> = 0.86 nM (rat CRF-R1) .

- Selectivity : >10,000-fold selectivity over CRF<sub>2</sub> and 43 off-target receptors .

Industrial-Scale Considerations

Process chemists prioritized:

- Throughput vs. Purity : Higher temperatures (70°C) and longer residence times (3.5 min) balanced yield (93%) with manageable impurity levels (7% disubstituted product) .

- Sustainability : Catalyst recycling and aqueous workup steps reduced waste .

This synthesis and optimization framework highlights how advanced statistical modeling, kinetic analysis, and machine learning converge to address complex medicinal chemistry challenges. This compound exemplifies the iterative interplay between reaction engineering and metabolic pharmacology in modern drug development .

Scientific Research Applications

BMS-764459 is widely used in scientific research due to its potent antagonistic effects on CRF1. Some of its applications include:

Chemistry: Used as a reference compound in the study of pyrazinone derivatives.

Biology: Investigated for its effects on CRF1 receptors in various biological systems.

Medicine: Explored as a potential therapeutic agent for treating anxiety and depression.

Industry: Utilized in the development of new CRF1 antagonists for pharmaceutical applications.

Mechanism of Action

BMS-764459 exerts its effects by binding to the CRF1 receptor with high affinity, inhibiting the receptor’s activity. This inhibition reduces the release of corticotropin-releasing hormone, which is involved in the stress response. The compound’s selectivity for CRF1 over other receptors ensures targeted action with minimal off-target effects .

Comparison with Similar Compounds

Research Highlights and Challenges

- Metabolic Optimization: this compound’s improved metabolic profile over BMS-665053 is attributed to its cyano group, which reduces oxidative degradation .

- Synthetic Challenges: The low reactivity of 5-chloropyrazinone intermediates (e.g., BMS-763534) necessitates harsh conditions for cyanation, limiting yield scalability .

- Therapeutic Potential: Fluorinated derivatives of this compound show promise in PET imaging for quantifying CRF1R distribution in the brain, though in vivo stability remains under investigation .

Q & A

Q. What are the standard analytical techniques for characterizing the chemical structure and purity of BMS-764459?

To ensure rigorous characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Quantitative data (e.g., retention times, integration values) must be reported alongside spectral interpretations. For novel compounds, elemental analysis or X-ray crystallography may be required to validate identity .

Q. How should researchers design initial in vitro assays to evaluate the biological activity of this compound?

Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves to determine IC₅₀/EC₅₀ values. Include positive and negative controls to validate assay robustness. Use triplicate measurements to assess reproducibility, and report statistical significance (e.g., p-values, confidence intervals). Ensure cell viability assays (e.g., MTT, ATP quantification) are conducted in parallel to distinguish cytotoxic effects from target-specific activity .

Q. What criteria determine the selection of appropriate solvent systems and stability testing protocols for this compound in preclinical studies?

Solubility profiles should be evaluated using solvents like DMSO, PBS, or ethanol, guided by compound polarity. Stability testing under physiological conditions (pH 7.4, 37°C) over 24–72 hours is critical. Use HPLC-UV or LC-MS to monitor degradation products. Include accelerated stability studies (e.g., elevated temperature, light exposure) to identify storage requirements. Document solvent concentrations to avoid confounding cytotoxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacokinetic data observed between animal models and human trials for this compound?

Conduct species-specific metabolic profiling using liver microsomes or hepatocytes to identify interspecies metabolic differences. Compare cytochrome P450 (CYP) enzyme affinities and clearance rates. Validate findings with physiologically based pharmacokinetic (PBPK) modeling to account for physiological variables (e.g., blood flow, tissue distribution). Cross-reference clinical data with preclinical models to adjust dosing regimens or formulation strategies .

Q. What statistical approaches are recommended for analyzing dose-response relationships with non-linear patterns in this compound efficacy studies?

Apply non-parametric methods (e.g., Kruskal-Wallis test) or nonlinear regression models (e.g., sigmoidal dose-response curves with variable slope). Use Akaike Information Criterion (AIC) to compare model fits. For heteroscedastic data, employ weighted least squares regression. Report effect sizes and confidence intervals to quantify uncertainty. Software tools like GraphPad Prism or R packages (drc, nlme) are recommended for robust analysis .

Q. What strategies optimize experimental conditions when scaling up this compound synthesis from milligram to gram quantities while maintaining yield?

Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading). Perform reaction calorimetry to assess exothermic risks during scale-up. Purification steps (e.g., column chromatography, recrystallization) should be optimized for solvent efficiency and throughput. Monitor intermediates via in-line FTIR or PAT (Process Analytical Technology) to ensure consistency. Document batch records with raw data (e.g., TLC plates, HPLC chromatograms) in supplementary materials .

Methodological Considerations

- Data Presentation : Include raw data tables (e.g., NMR shifts, HPLC retention times) in appendices, with processed data (e.g., normalized activity curves) in the main text. Use standardized formats (IUPAC nomenclature, SI units) .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories (e.g., Zenodo, protocols.io ) .

- Ethical Reporting : Disclose conflicts of interest and comply with institutional guidelines for human/animal studies. Reference prior work to contextualize novel findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.